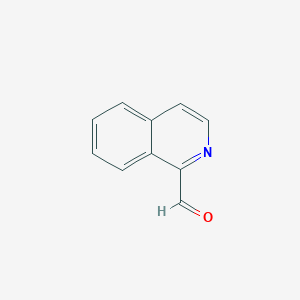

Isoquinoline-1-carbaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

isoquinoline-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORFVOWTVOJVAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295325 | |

| Record name | isoquinoline-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4494-18-2 | |

| Record name | 4494-18-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | isoquinoline-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isoquinoline-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isoquinoline-1-carbaldehyde chemical properties and structure

An In-Depth Technical Guide to Isoquinoline-1-carbaldehyde: Properties, Synthesis, and Applications

Introduction

This compound, a heterocyclic aromatic aldehyde, is a pivotal building block in modern organic and medicinal chemistry.[1] Its unique structure, featuring a reactive aldehyde group appended to the C1 position of the isoquinoline scaffold, imparts a versatile chemical profile that has been exploited in the synthesis of a diverse array of complex molecules.[1][2] The isoquinoline nucleus itself is a prominent feature in numerous natural alkaloids and synthetic compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5][6] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

This compound is a yellow to light-red or brown crystalline solid with a characteristic strong odor.[2] It is sparingly soluble in water but soluble in various organic solvents.[2][7] The core of its structure is the isoquinoline ring system, a bicyclic aromatic compound formed by the fusion of a benzene ring and a pyridine ring.[5] The presence of the electron-withdrawing aldehyde group at the C1 position significantly influences the electronic properties and reactivity of the entire molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO | [2][8] |

| Molecular Weight | 157.17 g/mol | [2][8] |

| CAS Number | 4494-18-2 | [2][8] |

| Appearance | Yellow to light-red/brown solid | [2] |

| Melting Point | 55-55.5 °C | [9] |

| Boiling Point | 308.6 ± 15.0 °C (Predicted) | [9] |

| pKa | 2.06 ± 0.30 (Predicted) | [2] |

| Topological Polar Surface Area | 30 Ų | [8] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

The structural framework of this compound has been elucidated through various spectroscopic techniques, which are crucial for its identification and characterization in research and industrial settings.

Spectroscopic Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular structure.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR (CDCl₃) | δ 10.39 (s, 1H, -CHO), 9.30-9.33 (m, 1H), 8.74-8.76 (m, 1H), 7.88-7.93 (m, 2H), 7.73-7.79 (m, 2H)[9][10] |

| Mass Spectrometry (ESI) | m/z 158 (M+H)⁺[9][10] |

| Infrared (IR) | Characteristic C=O stretching frequency for the aldehyde group. |

| UV-Vis | Absorption bands characteristic of the extended aromatic system. |

The following diagram illustrates a general workflow for the spectroscopic characterization of this compound.

Sources

- 1. Buy this compound | 4494-18-2 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 8. This compound | C10H7NO | CID 265306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 4494-18-2 [m.chemicalbook.com]

- 10. This compound | 4494-18-2 [chemicalbook.com]

Physical and chemical properties of Isoquinoline-1-carbaldehyde

An In-Depth Technical Guide to Isoquinoline-1-carbaldehyde: Properties, Synthesis, and Applications

Introduction

This compound, a heterocyclic aromatic aldehyde, stands as a pivotal molecular scaffold in the realms of medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a benzene ring fused to a pyridine ring with a reactive aldehyde group at the 1-position, imparts a unique combination of chemical reactivity and biological significance.[1][3] This compound serves as a versatile building block for the creation of a multitude of more complex molecules, including numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[3][4] Derivatives of the isoquinoline core are integral to drugs targeting cancer, infections, and diseases of the nervous and cardiovascular systems.[5][6]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core physical and chemical properties of this compound, outlines detailed protocols for its synthesis and characterization, discusses its chemical reactivity, and explores its applications as a key intermediate in the development of therapeutic agents. The narrative is grounded in established scientific literature and data to ensure technical accuracy and practical relevance.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical reactions and biological systems. This compound is typically a yellow to brown solid, sparingly soluble in water but readily soluble in common organic solvents.[1][7] Its properties are a direct consequence of its bicyclic aromatic structure and the electron-withdrawing nature of the carbaldehyde group.

Structure:

-

IUPAC Name: this compound[8]

-

Synonyms: 1-Formylisoquinoline, 1-Isoquinolinecarboxaldehyde[1]

-

Canonical SMILES: C1=CC=C2C(=C1)C=CN=C2C=O[1]

The table below summarizes its key physicochemical data.

| Property | Value | Source |

| Molecular Weight | 157.17 g/mol | [1][8] |

| Monoisotopic Mass | 157.052763847 Da | [1][8] |

| CAS Number | 4494-18-2 | [1][8] |

| Appearance | Yellow to Light-red to Brown Solid | [1] |

| pKa | 2.06 ± 0.30 (Predicted) | [1] |

| Topological Polar Surface Area | 30 Ų | [1][8] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, chloroform. | [1][9] |

Spectroscopic Characterization: The Molecular Fingerprint

Unambiguous identification and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method provides unique structural information, collectively forming a molecular "fingerprint."

A comparative analysis of its spectroscopic data is essential for researchers to confirm the identity and purity of their samples.[10] The key signatures are found in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

| Technique | Key Observations and Characteristic Signals |

| ¹H NMR | The spectrum shows distinct signals for the aromatic protons on both the benzene and pyridine rings. A characteristic singlet for the aldehyde proton (-CHO) appears far downfield, typically around 10.39 ppm. The remaining aromatic protons appear in the range of 7.73-9.33 ppm.[11] |

| Mass Spectrometry (MS) | In Electrospray Ionization (ESI) mode, the molecular ion peak is observed at m/z 158 [M+H]⁺, confirming the molecular weight.[11] |

| IR Spectroscopy | The spectrum is characterized by a strong carbonyl (C=O) stretching band from the aldehyde group, typically appearing around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also prominent. |

| UV-Vis Spectroscopy | The extended aromatic system gives rise to strong UV absorption, with maxima typically observed in the 200-400 nm range. |

Experimental Protocol: Spectroscopic Analysis

The following provides a generalized, step-by-step methodology for the spectroscopic analysis of this compound.

Objective: To confirm the structure and assess the purity of a synthesized or procured sample.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: Bruker DRX 600 MHz spectrometer or equivalent.[10]

-

Solvent: Deuterated chloroform (CDCl₃).[10]

-

Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).[10]

-

Procedure:

-

Dissolve a small amount (approx. 5-10 mg) of the compound in ~0.6 mL of CDCl₃ in a clean vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Place the tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H NMR spectrum. For ¹³C NMR, a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.[10]

-

Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals.

-

-

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

-

Instrument: FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

-

Procedure:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.[10]

-

-

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

Synthesis and Chemical Reactivity

The chemical behavior of this compound is dominated by the interplay between the electron-deficient pyridine ring and the electrophilic aldehyde group. Nucleophilic substitution reactions are highly favored at the C-1 position of the isoquinoline core.[12][13]

Synthesis Protocol: Oxidation of 1-Methylisoquinoline

A common and effective laboratory-scale synthesis involves the selective oxidation of 1-methylisoquinoline using selenium dioxide.[11]

Reaction: 1-Methylisoquinoline + SeO₂ → this compound

Materials & Reagents:

-

1-Methylisoquinoline

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Diatomaceous earth (Celite®)

-

Silica gel for column chromatography

-

Solvents: n-hexane, ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-methylisoquinoline (e.g., 300 mg, 2.10 mmol) in 1,4-dioxane (20 mL).[11]

-

Add selenium dioxide (e.g., 323 mg, 2.91 mmol) to the solution.[11]

-

Heat the mixture to reflux under a nitrogen atmosphere and maintain for 1.5 hours.[11]

-

After the reaction is complete (monitor by TLC), cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove solid byproducts.[11]

-

Rinse the pad with a small amount of dioxane.

-

Concentrate the filtrate under reduced pressure to remove the solvent.[11]

-

Purify the resulting residue by silica gel column chromatography, using a mixture of n-hexane and ethyl acetate (e.g., 5:1 v/v) as the eluent.[11]

-

Collect the fractions containing the target product and combine them.

-

Evaporate the solvent to yield this compound as a white solid (typical yield: ~77%).[11]

-

Confirm the structure of the purified product using the spectroscopic methods described previously.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Development and Research

The true value of this compound lies in its role as a versatile intermediate for constructing complex, biologically active molecules.[3] The aldehyde functional group is readily transformed, allowing for the introduction of diverse functionalities and the assembly of larger molecular frameworks.

Key Therapeutic Areas:

-

Anticancer Agents: The isoquinoline scaffold is present in many anticancer compounds.[5] this compound serves as a precursor for derivatives that have shown cytotoxicity against various cancer cell lines, including HeLa, A549, and HCT116.[3]

-

Antiviral Compounds: The aldehyde can be used to synthesize derivatives with potential applications in inhibiting viral replication pathways, including those relevant to SARS-CoV-2.[3]

-

Neurological Drugs: It is a key building block for synthesizing inhibitors of sodium/potassium-ATPase.[3] This enzyme is critical for maintaining the electrochemical gradients necessary for nerve impulse transmission.[3]

Logical Flow from Precursor to Application

Caption: First aid procedures for different exposure routes to this compound. [14]

Conclusion

This compound is more than a simple chemical compound; it is an enabling tool for innovation in synthetic and medicinal chemistry. Its well-defined physical properties, predictable reactivity, and established spectroscopic signatures make it a reliable and valuable reagent in the laboratory. The ability to readily synthesize this molecule and subsequently functionalize it into a vast library of derivatives underscores its importance as a privileged scaffold in the quest for novel therapeutics. For researchers and drug development professionals, a thorough understanding of its characteristics, from safe handling to synthetic application, is fundamental to unlocking its full potential in creating the next generation of bioactive compounds.

References

- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of this compound and Its Isomers.

- Smolecule. (n.d.). Buy this compound | 4494-18-2.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- ChemicalBook. (2024). This compound | 4494-18-2.

- BenchChem. (2023). Safe handling and storage procedures for 6-Chlorothis compound.

- Guidechem. (n.d.). This compound 4494-18-2 wiki.

- Sigma-Aldrich. (2024). Safety Data Sheet for this compound.

- Carl ROTH. (n.d.). Safety data sheet.

- BLD Pharm. (n.d.). 4494-18-2|this compound.

- Wikipedia. (n.d.). Isoquinoline.

- Science of Synthesis. (n.d.). Isoquinoline.

- Ataman Kimya. (n.d.). ISOQUINOLINE.

- Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.

- Unknown. (2020). CamScanner 08-26-2020 10.49.53.

- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.

- Royal Society of Chemistry. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.

- GCW Gandhi Nagar Jammu. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.

- Unknown. (2024). Isoquinoline derivatives and its medicinal activity.

- International Journal of Pharmaceutical Sciences. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications.

- PubMed. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.

Sources

- 1. Page loading... [guidechem.com]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. Buy this compound | 4494-18-2 [smolecule.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoquinoline - Wikipedia [en.wikipedia.org]

- 8. This compound | C10H7NO | CID 265306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound | 4494-18-2 [chemicalbook.com]

- 12. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 13. gcwgandhinagar.com [gcwgandhinagar.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Spectroscopic Guide to Isoquinoline-1-carbaldehyde for Researchers and Drug Development Professionals

Introduction: The Significance of Isoquinoline-1-carbaldehyde

This compound, with the molecular formula C₁₀H₇NO, is a heterocyclic aromatic aldehyde. Its structure features a benzene ring fused to a pyridine ring, with an aldehyde group at the C1 position. This arrangement imparts a unique electronic and steric environment, making it a valuable synthon for the creation of more complex molecules with diverse biological activities. The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The aldehyde functionality at the 1-position serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and multicomponent reactions, enabling the synthesis of diverse compound libraries for drug discovery. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom in the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehydic proton and the aromatic protons of the isoquinoline ring system. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the aldehyde group, leading to a general downfield shift of the protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-C(O) | 10.39 | s (singlet) |

| H-3 | 9.30-9.33 | m (multiplet) |

| H-8 | 8.74-8.76 | m (multiplet) |

| Aromatic | 7.88-7.93 | m (multiplet) |

| Aromatic | 7.73-7.79 | m (multiplet) |

Data acquired in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Interpretation and Causality:

The most downfield signal at 10.39 ppm is a sharp singlet, unequivocally assigned to the aldehydic proton.[1] Its significant deshielding is a direct consequence of the strong electron-withdrawing effect of the adjacent carbonyl group and the anisotropic effect of the C=O bond.

The protons on the pyridine ring (H-3) and the benzene ring (H-8) are the next most deshielded aromatic protons, appearing as multiplets in the ranges of 9.30-9.33 ppm and 8.74-8.76 ppm, respectively.[1] This is due to their proximity to the electronegative nitrogen atom and the aldehyde group. The remaining aromatic protons resonate as complex multiplets between 7.73 and 7.93 ppm.[1] The complexity of these signals arises from the overlapping coupling patterns between adjacent protons on the benzene and pyridine rings.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

While ¹H NMR provides information about the protons, ¹³C NMR spectroscopy reveals the carbon framework of the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~193 |

| C-1 | ~152 |

| Aromatic/Heteroaromatic | 117 - 147 |

Interpretation and Causality:

The carbonyl carbon of the aldehyde is expected to be the most downfield signal, typically appearing around 193 ppm. This significant deshielding is characteristic of aldehydic carbonyl carbons. The carbon atom to which the aldehyde is attached (C-1) is also expected to be significantly deshielded due to the direct attachment of the electron-withdrawing aldehyde group and its position adjacent to the nitrogen atom. The remaining aromatic and heteroaromatic carbons will resonate in the typical downfield region for such systems, generally between 117 and 147 ppm. The precise assignment of these carbons would require two-dimensional NMR experiments such as HSQC and HMBC.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic stretching vibration of the carbonyl group.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (aldehyde) | ~1700 | Strong |

| C-H (aromatic) | 3100-3000 | Medium-Weak |

| C=C/C=N (aromatic) | 1600-1450 | Medium-Strong |

Interpretation and Causality:

The most prominent and diagnostic peak in the IR spectrum is the strong absorption band around 1700 cm⁻¹. This band is attributed to the C=O stretching vibration of the aldehyde functional group. Its position is indicative of a conjugated aldehyde, where the carbonyl group is in conjugation with the aromatic isoquinoline ring system. This conjugation slightly lowers the frequency compared to a non-conjugated aldehyde.

The region between 3100 and 3000 cm⁻¹ will show weaker bands corresponding to the C-H stretching vibrations of the aromatic protons. The multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the aromatic and heteroaromatic rings.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Mass Spectrometry Data for this compound

| Ionization Mode | m/z (Observed) | Assignment |

| ESI (+) | 158 | [M+H]⁺ |

Interpretation and Causality:

In positive-ion Electrospray Ionization (ESI) mass spectrometry, this compound is expected to be readily protonated, primarily at the basic nitrogen atom of the isoquinoline ring. This results in a prominent peak at an m/z value of 158, corresponding to the protonated molecule ([M+H]⁺).[1] This observation confirms the molecular weight of the compound to be 157 g/mol . Further fragmentation analysis (MS/MS) could provide more detailed structural information by observing the characteristic losses of small neutral molecules like CO and HCN.

Experimental Protocols: A Guide to Data Acquisition

To ensure the acquisition of high-quality and reproducible spectroscopic data, adherence to standardized experimental protocols is essential.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. A spectral width of 200-220 ppm is typically used.

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-300).

Visualizing the Spectroscopic Workflow

A systematic approach is crucial for the comprehensive spectroscopic characterization of a molecule like this compound. The following workflow outlines the logical progression of experiments and data analysis.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion: A Foundation for Future Discoveries

The spectroscopic data presented in this guide provide a robust foundation for the confident identification and characterization of this compound. A thorough understanding of its NMR, IR, and MS profiles is indispensable for researchers and drug development professionals working with this versatile building block. The detailed protocols and interpretations offered herein are intended to facilitate high-quality research and accelerate the discovery of novel therapeutics and materials derived from this important scaffold.

References

Sources

The Isoquinoline Scaffold: A Privileged Framework in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The isoquinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its rigid structure, combined with the hydrogen-bonding capability of the nitrogen atom, provides a versatile template for the design of therapeutic agents targeting a wide array of biological macromolecules. From the potent analgesic properties of morphine to the vasodilatory effects of papaverine, nature has long harnessed the power of the isoquinoline core. Modern synthetic chemistry has further expanded this chemical space, leading to the development of novel therapeutics for a multitude of diseases, including cancer, infectious diseases, and neurological disorders. This in-depth technical guide provides a comprehensive overview of the medicinal chemistry applications of isoquinoline scaffolds. We will delve into the diverse biological activities, explore key synthetic strategies, analyze structure-activity relationships, and examine the pharmacokinetic profiles of prominent isoquinoline-based drugs. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the art and science of drug discovery and development, offering insights into the causality behind experimental choices and providing a foundation for the rational design of next-generation isoquinoline-based therapeutics.

The Biological Landscape of Isoquinoline Derivatives

The isoquinoline nucleus is a recurring motif in a vast number of biologically active natural products and synthetic compounds.[1] This structural framework has demonstrated a remarkable capacity to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.

Anticancer Activity: A Multi-pronged Assault

Isoquinoline derivatives have emerged as a particularly fruitful area of research in oncology.[2][3][4] Their antiproliferative effects are often multifaceted, targeting various hallmarks of cancer.

-

Topoisomerase Inhibition: A significant number of isoquinoline-based compounds exert their anticancer effects by inhibiting topoisomerases, enzymes crucial for DNA replication and repair.[2][3] For instance, the indenoisoquinoline class of compounds has been extensively studied as potent topoisomerase I (Top1) inhibitors.[5][6] These agents stabilize the Top1-DNA cleavage complex, leading to DNA strand breaks and ultimately apoptosis.[5]

-

Tubulin Polymerization Inhibition: The microtubule network is another critical target for anticancer drug development. Certain tetrahydroisoquinoline-stilbene derivatives have shown exceptional cytotoxicity by inhibiting tubulin polymerization, thereby disrupting mitosis and inducing cell cycle arrest.[3][7]

-

Kinase Inhibition: The aberrant activity of protein kinases is a common driver of cancer. Isoquinoline scaffolds have been successfully employed to design inhibitors of various kinases involved in cell signaling pathways, such as the PI3K/Akt/mTOR pathway.[2][3]

-

Modulation of Nucleic Acid Stability: Some isoquinoline alkaloids can directly interact with DNA, altering its conformation and interfering with the binding of proteins involved in replication, transcription, and repair processes.[1]

Antimicrobial and Antiviral Potential

The isoquinoline scaffold is also a valuable pharmacophore for the development of anti-infective agents.

-

Antibacterial and Antifungal Activity: Numerous isoquinoline derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][8][9] The presence of the nitrogen atom in the isoquinoline ring is thought to play a crucial role in their antimicrobial action, potentially through interactions with essential microbial enzymes or cell wall components.[1]

-

Antiviral Activity: Isoquinoline-based compounds have shown promise as antiviral agents, particularly against HIV.[8] A key target for these compounds is the HIV reverse transcriptase, an enzyme essential for the replication of the viral genome.[10]

Neuropharmacological Applications

The structural similarity of some isoquinoline alkaloids to endogenous neurotransmitters has led to their exploration for treating neurological and psychiatric disorders.

-

Opioid Receptor Modulation: The most well-known examples are the benzylisoquinoline alkaloids morphine and codeine, which are potent analgesics that act on opioid receptors in the central nervous system.[1][11]

-

Dopaminergic and Adrenergic Receptor Interactions: Other isoquinoline derivatives, such as apomorphine, interact with dopaminergic and adrenergic receptors, leading to their investigation for conditions like Parkinson's disease.[1]

Other Therapeutic Applications

The pharmacological versatility of the isoquinoline scaffold extends to a variety of other therapeutic areas, including:

Synthetic Strategies for Accessing the Isoquinoline Core

The construction of the isoquinoline framework is a well-established area of organic synthesis, with several classical and modern methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

Classical Name Reactions

-

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline.[13][14][15] The use of condensing agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) is common.[13][14]

-

Causality: This method is particularly useful for synthesizing 1-substituted isoquinolines. The nature of the acyl group on the starting β-phenylethylamide determines the substituent at the C1 position. Electron-donating groups on the phenyl ring facilitate the electrophilic aromatic substitution step, leading to higher yields.[13]

-

-

Pictet-Spengler Reaction: This reaction provides a direct route to tetrahydroisoquinolines through the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone.[16][17][18][19]

-

Causality: The Pictet-Spengler reaction is a powerful tool for creating the tetrahydroisoquinoline core, which is prevalent in many natural products. The reaction proceeds via an initial imine formation followed by an intramolecular electrophilic attack on the aromatic ring. The presence of electron-donating groups on the aromatic ring enhances its nucleophilicity, allowing the reaction to proceed under milder conditions.

-

-

Pomeranz-Fritsch Reaction: This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal to yield an isoquinoline.[2][8][9][20]

-

Causality: The Pomeranz-Fritsch reaction is advantageous for preparing isoquinolines that are unsubstituted at the C1 position. The reaction mechanism involves the formation of a Schiff base followed by an intramolecular electrophilic cyclization.[2]

-

Modern Synthetic Methodologies

In addition to these classical methods, modern organic synthesis has introduced new and efficient ways to construct the isoquinoline scaffold. Transition-metal-catalyzed reactions, in particular, have gained prominence due to their high efficiency and functional group tolerance.[21][22][23] These methods often involve C-H activation and annulation strategies, providing novel avenues for the synthesis of complex isoquinoline derivatives.[21][22]

Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity

The systematic modification of the isoquinoline scaffold and the analysis of the resulting changes in biological activity are central to the process of drug discovery. SAR studies provide crucial insights into the key structural features required for potent and selective interaction with a biological target.

SAR of Isoquinoline-Based Topoisomerase I Inhibitors

The indenoisoquinoline class of Top1 inhibitors has been the subject of extensive SAR studies.[5][6][13][20] These studies have revealed several key structural requirements for potent activity.

-

The Indenoisoquinoline Core: The planar, pentacyclic ring system is essential for intercalation into the DNA base pairs at the site of Top1 cleavage.

-

Substituents on the Isoquinoline Moiety: The position and nature of substituents on the isoquinoline ring significantly impact activity. For example, in a series of azaindenoisoquinolines, the placement of a nitrogen atom at the 7-position was found to be optimal for Top1 inhibitory activity and cytotoxicity.[5][6] The introduction of a methoxy group at the 9-position has also been shown to enhance activity.[5]

-

The Lactam Ring: The lactam ring is a critical feature of the indenoisoquinoline pharmacophore.

-

Side Chains: The nature of the side chain attached to the lactam nitrogen can influence solubility and cell permeability, thereby affecting overall biological activity. Bulky and electron-withdrawing substituents in certain positions of the side chain have been shown to increase potency.[20]

Table 1: Representative SAR Data for Indenoisoquinoline Topoisomerase I Inhibitors

| Compound | R1 | R2 | R3 | Top1 Inhibition (Relative to Camptothecin) | Cytotoxicity (IC50, µM) | Reference |

| 1 | H | H | H | + | >10 | [5] |

| 2 | 7-aza | H | H | +++ | 0.5 | [5] |

| 3 | 8-aza | H | H | + | >10 | [5] |

| 4 | 9-aza | H | H | +/- | >10 | [5] |

| 5 | 10-aza | H | H | + | >10 | [5] |

| 6 | 7-aza | 9-OCH₃ | H | ++++ | 0.1 | [5] |

Data is illustrative and compiled from multiple sources for comparative purposes.

SAR of Isoquinoline-Based Anticancer Agents

The SAR of isoquinoline derivatives as anticancer agents is highly dependent on the specific mechanism of action. For compounds targeting tubulin polymerization, for instance, the presence of specific substituents on the phenyl rings of the tetrahydroisoquinoline-stilbene scaffold is crucial for high potency.[7]

Table 2: Cytotoxicity of Selected Isoquinoline Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Lamellarin D | Various | 0.038 - 0.110 | Topoisomerase I Inhibition | [24] |

| Tetrandrine Derivative 13 | HCT-15 | 0.57 | Antiproliferative | [7] |

| THIQ-Stilbene Derivative 17 | A549, MCF-7, HT-29 | 0.025 | Tubulin Polymerization Inhibition | [7] |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 Panel (average) | ~6.6 | Growth Inhibition | [25] |

| Quinoxaline Derivative 8 | A549, MCF-7 | 0.86, 1.06 | EGFR/VEGFR2 Inhibition | [18] |

SAR of Isoquinoline-Based HIV Reverse Transcriptase Inhibitors

SAR studies on isoquinoline and related quinoline derivatives as HIV-1 reverse transcriptase inhibitors have highlighted the importance of specific structural features for potent enzymatic inhibition.[10] Electron-withdrawing substituents at certain positions on the quinoline ring have been shown to enhance activity, suggesting that charge transfer interactions with the enzyme's active site may be important.[10]

ADMET Profile of Isoquinoline-Based Drugs

The successful development of a drug candidate depends not only on its pharmacological activity but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Understanding the ADMET profile of isoquinoline-based drugs is crucial for predicting their clinical efficacy and safety.

Table 3: Comparative ADMET Properties of Notable Isoquinoline Drugs

| Drug | Bioavailability | Protein Binding | Metabolism | Elimination Half-life | Key Toxicities | References |

| Papaverine | ~80% (oral, variable) | ~90% | Hepatic (extensive first-pass) | 1.5 - 2.2 hours | CNS depression, potential for dependence, QTc prolongation | [1][4][22] |

| Tubocurarine | 100% (IV) | 40 - 50% | Minimally metabolized | 2 - 4 hours | Respiratory muscle paralysis, histamine release, hypotension | [2][3][12][16] |

| Berberine | <1% (oral) | High | Intestinal and hepatic | Variable | Gastrointestinal distress, potential for drug interactions | [9][11][17][26][27] |

-

Papaverine: This opium alkaloid exhibits variable oral bioavailability due to a significant first-pass effect.[1] It is extensively metabolized in the liver, and its relatively short half-life necessitates frequent dosing.[1][21]

-

Tubocurarine: As a quaternary ammonium compound, tubocurarine is poorly absorbed orally and is administered intravenously.[3] It has a relatively short duration of action and is primarily eliminated unchanged in the urine.[16]

-

Berberine: This natural isoquinoline alkaloid suffers from very low oral bioavailability, which has limited its clinical application.[9][27] It undergoes extensive metabolism in the gut and liver.[9] Efforts are underway to develop new formulations to improve its absorption.[27]

In silico ADMET prediction tools are increasingly being used in the early stages of drug discovery to identify isoquinoline derivatives with favorable pharmacokinetic and toxicity profiles.[11][14][17][28][29]

Experimental Protocols

To provide a practical context for the concepts discussed, this section outlines detailed, step-by-step methodologies for a representative synthesis and a key biological assay.

Synthesis Protocol: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline

This protocol describes a general procedure for the synthesis of a 1-substituted-3,4-dihydroisoquinoline, a common intermediate in the synthesis of more complex isoquinoline alkaloids.

Caption: Workflow for determining the cytotoxicity of an isoquinoline compound using the MTT assay.

Methodology:

-

Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂. [7][25][27]2. Compound Treatment: Prepare serial dilutions of the isoquinoline test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: After the incubation period, add a solution of MTT (typically 5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours. [7][27]5. Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. [7][27]6. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Future Perspectives and Conclusion

The isoquinoline scaffold continues to be a highly privileged structure in medicinal chemistry, offering a robust framework for the design of novel therapeutic agents. [21]The diverse range of biological activities associated with this scaffold, coupled with the well-established synthetic methodologies for its construction, ensures its continued relevance in drug discovery.

Future research in this area will likely focus on several key aspects:

-

Novel Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly synthetic methods for accessing complex and diverse isoquinoline derivatives will remain a priority.

-

New Biological Targets: The exploration of isoquinoline-based libraries against novel biological targets will undoubtedly lead to the discovery of first-in-class therapeutics.

-

Targeted Drug Delivery: The conjugation of isoquinoline-based drugs to targeting moieties, such as antibodies or nanoparticles, could enhance their efficacy and reduce off-target toxicity.

-

Polypharmacology: The inherent ability of some isoquinoline derivatives to interact with multiple targets could be harnessed for the development of multi-targeted drugs for complex diseases like cancer and neurodegenerative disorders.

References

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.

- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). RSC Publishing.

- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI.

- Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition‐Metal‐Catalyzed C H Activation. (n.d.). ResearchGate.

- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). PMC - NIH.

- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC.

- Isoquinoline derivatives and its medicinal activity. (2024).

- The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (n.d.).

- Papaverine. (n.d.). Wikipedia.

- ParaTime SR (papaverine) dosing, indications, interactions, adverse effects, and more. (n.d.).

- Isoquinoline alkaloids. (n.d.). Wikipedia.

- Pictet-Spengler Tetrahydroisoquinoline Synthesis. (n.d.). Thermo Fisher Scientific - US.

- Quantitative Structure-Activity Relationship Studies on Indenoisoquinoline Topoisomerase I Inhibitors as Anticancer Agents in Human Renal Cell Carcinoma Cell Line SN12C. (n.d.). NIH.

- Troubleshooting guide for Bischler-Napieralski synthesis of isoquinoline precursors. (n.d.). Benchchem.

- Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal.

- Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases. (n.d.). NIH.

- Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. (2026).

- Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry.

- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC.

- Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. (n.d.). ResearchGate.

- Bischler napieralski reaction. (n.d.). Slideshare.

- (PDF) QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum malaria. (2022). ResearchGate.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021).

- Characterization and Pharmacokinetic Assessment of a New Berberine Formulation with Enhanced Absorption In Vitro and in Human Volunteers. (n.d.). MDPI.

- Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. (n.d.). French-Ukrainian Journal of Chemistry.

- Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Publishing.

- A Comparative Guide to the ADME Properties of 5-Fluoroisoquinoline-1-carbonitrile and Related Heterocyclic Compounds. (n.d.). Benchchem.

- ADMET plot for a series of synthesized 1-aryltetrahydroisoquinoline... (n.d.). ResearchGate.

- Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships. (n.d.). NIH.

- 4-Oxoquinoline Ribonucleosides as HIV-1 Reverse Transcriptase Inhibitors: A combination of DFT, QSAR Study, Docking Simulation, and ADMET Prediction. (2025). RHAZES: Green and Applied Chemistry.

- 103 CHAPTER 5 ANTI-HIV ACTIVITY OF THE ISOLATED COMPOUNDS 5.1 Introduction………………………………………………. (n.d.).

- Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (1997). PubMed.

- HIV-1 Reverse Transcriptase Inhibition by Major Compounds in a Kenyan Multi-Herbal Composition (CareVid™): In Vitro and In Silico Contrast. (n.d.). MDPI.

- Azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents: a systematic study of structure-activity relationships. (2012). PubMed.

Sources

- 1. Pharmacokinetics of papaverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of d-tubocurarine in infants, children, and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tubocurarine (Cl) - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 4. Papaverine - Wikipedia [en.wikipedia.org]

- 5. Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents: a systematic study of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and Toxicity Overview of Active Compounds Berberine, Palmatine, and Jatrorrhizine From Fibraurea tinctoria Lour: Drug‐Likeness, ADMET Prediction, and In Vivo Extract Toxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tubocurarine | Dosing, Uses and Side effects | medtigo [medtigo.com]

- 13. Quantitative structure-activity relationship studies on indenoisoquinoline topoisomerase I inhibitors as anticancer agents in human renal cell carcinoma cell line SN12C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. QSAR for non-nucleoside inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The pharmacokinetics of d-tubocurarine in man with and without renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and Toxicity Overview of Active Compounds Berberine, Palmatine, and Jatrorrhizine From Fibraurea tinctoria Lour: Drug-Likeness, ADMET Prediction, and In Vivo Extract Toxicity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Quantitative Structure-Activity Relationship Studies on Indenoisoquinoline Topoisomerase I Inhibitors as Anticancer Agents in Human Renal Cell Carcinoma Cell Line SN12C - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [The pharmacokinetics of papaverine and its bioavailability from a sustained-action preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. reference.medscape.com [reference.medscape.com]

- 23. researchgate.net [researchgate.net]

- 24. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]

- 25. fujc.pp.ua [fujc.pp.ua]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Reactivity of Isoquinoline-1-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isoquinoline-1-carbaldehyde is a pivotal intermediate in organic synthesis, serving as a versatile building block for a wide array of complex heterocyclic systems. The strategic placement of an aldehyde group at the C1 position of the isoquinoline nucleus—a scaffold prevalent in numerous natural products and pharmacologically active molecules—renders it exceptionally valuable for constructing diverse molecular architectures.[1][2][3][4][5][6] This guide provides a comprehensive overview of the principal synthetic methodologies for preparing this compound, with a focus on the oxidation of 1-methylisoquinoline and the Reissert reaction pathway. Furthermore, it delves into the characteristic reactivity of the C1-aldehyde functionality, exploring its application in key transformations such as the Wittig and Pictet-Spengler reactions. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers in medicinal chemistry and drug development with the technical knowledge required to effectively utilize this important synthetic intermediate.

Introduction: The Strategic Importance of the this compound Scaffold

The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous alkaloids and synthetic pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4][6] The introduction of a carbaldehyde group at the C1 position transforms the relatively stable isoquinoline ring into a highly versatile synthetic platform. This aldehyde group is an electrophilic handle, poised for a multitude of chemical transformations, allowing for carbon-carbon and carbon-heteroatom bond formations. It acts as a gateway for elaborating the isoquinoline core, enabling the synthesis of complex derivatives, such as the thiosemicarbazones that have been evaluated for antineoplastic activity.[7] Understanding the synthesis and reactivity of this compound is therefore fundamental for the design and development of novel therapeutic agents and functional organic materials.

Section 1: Core Synthetic Methodologies

The preparation of this compound can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reagents. The most prominent and field-proven methods are detailed below.

Method A: Direct Oxidation of 1-Methylisoquinoline

The most direct and frequently employed route involves the selective oxidation of the methyl group of 1-methylisoquinoline. This methyl group is activated, akin to a benzylic position, due to its placement adjacent to the aromatic heterocyclic system, making it susceptible to oxidation.

Causality and Reagent Choice: Selenium dioxide (SeO₂) is the reagent of choice for this transformation.[3][7][8] It is a specific and effective oxidant for converting activated methyl and methylene groups to carbonyls. The reaction is typically performed in a high-boiling solvent like 1,4-dioxane under reflux conditions to achieve a reasonable reaction rate.

Experimental Protocol: Selenium Dioxide Oxidation [8]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 1-methylisoquinoline (1.0 eq) in 1,4-dioxane.

-

Reagent Addition: Add selenium dioxide (1.1-1.5 eq) to the solution.

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 1.5 to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the black selenium byproduct.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue is purified by silica gel column chromatography (e.g., using n-hexane/ethyl acetate as eluent) to afford this compound as a solid.[8]

Method B: The Reissert Reaction Pathway

The Reissert reaction provides an alternative, two-step approach to this compound. This classic method first introduces a cyano group at the C1 position, which is then hydrolyzed to the desired aldehyde.[9]

Principle & Mechanism: Isoquinoline reacts with an acid chloride (e.g., benzoyl chloride) and a cyanide source (e.g., potassium cyanide) to form a stable intermediate known as a Reissert compound (1-acyl-2-cyano-1,2-dihydroisoquinoline).[9][10] This intermediate can then be isolated. Subsequent acid-catalyzed hydrolysis cleaves the acyl and cyano groups to reveal the C1-aldehyde.

Experimental Protocol: Reissert Reaction and Hydrolysis

-

Step 1: Formation of the Reissert Compound

-

In a biphasic system of dichloromethane and water, dissolve isoquinoline (1.0 eq) and potassium cyanide (1.5 eq).

-

Cool the mixture in an ice bath and add benzoyl chloride (1.2 eq) dropwise with vigorous stirring.

-

Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Separate the organic layer, wash with water, brine, and dry over sodium sulfate. Concentrate to obtain the crude Reissert compound, which can be purified by recrystallization.

-

-

Step 2: Hydrolysis to this compound

-

Suspend the Reissert compound in a mixture of concentrated hydrochloric acid and glacial acetic acid.

-

Heat the mixture at reflux for several hours.

-

Cool the solution and neutralize carefully with a base (e.g., sodium carbonate).

-

Extract the product with an organic solvent (e.g., dichloromethane), dry, and purify by column chromatography.

-

Summary of Synthetic Methods

| Method | Key Reagents | Solvent | Key Steps | Typical Yield | Advantages | Disadvantages |

| Oxidation | 1-Methylisoquinoline, SeO₂ | 1,4-Dioxane | 1 | ~77%[8] | Direct, one-step reaction. | Use of toxic selenium compounds. |

| Reissert Reaction | Isoquinoline, KCN, Acyl Chloride | Dichloromethane/Water | 2 | Variable | Starts from isoquinoline itself. | Multi-step, requires hydrolysis. |

Synthetic Workflow Overview

Caption: Key synthetic routes to this compound.

Section 2: Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its aldehyde functional group. It readily participates in a variety of classical carbonyl reactions, providing access to a vast chemical space.

Reaction Type A: Olefination via the Wittig Reaction

The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes, offering a direct route to 1-vinylisoquinoline derivatives.[11][12]

Principle & Mechanism: The reaction involves a phosphonium ylide (the Wittig reagent), which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[11][12] This leads to a betaine intermediate that collapses through a four-membered oxaphosphetane ring to form the alkene and triphenylphosphine oxide. The stereochemical outcome (E/Z-alkene) is highly dependent on the nature of the ylide and the reaction conditions.[11][12][13]

Experimental Protocol: Wittig Olefination [11]

-

Ylide Generation (for non-stabilized ylides):

-

Suspend the corresponding phosphonium salt (1.1 eq) in an anhydrous solvent like THF under nitrogen.

-

Cool the suspension to 0 °C and slowly add a strong base such as n-BuLi or NaH (1.1-1.2 eq). A distinct color change often indicates ylide formation.

-

Allow the mixture to stir and warm to room temperature for 1 hour.

-

-

Aldehyde Addition:

-

Cool the ylide solution back to 0 °C.

-

Dissolve this compound (1.0 eq) in minimal anhydrous THF and add it dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

-

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry, and purify via column chromatography.

Reaction Type B: The Pictet-Spengler Reaction

This reaction is a cornerstone of alkaloid synthesis and provides a robust method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems.[14][15] In this context, this compound can act as the carbonyl component, reacting with a β-arylethylamine.

Principle & Mechanism: The reaction proceeds via the condensation of a β-arylethylamine with an aldehyde to form a Schiff base.[16][17][18] Under acidic conditions, this Schiff base is protonated to form an electrophilic iminium ion. An intramolecular electrophilic aromatic substitution (Mannich-type cyclization) then occurs, followed by deprotonation to yield the final tetracyclic product.[16][17] The reaction is often facilitated by electron-donating groups on the aromatic ring of the amine component.[16][19]

Other Key Reactions

-

Reduction to Alcohol: The aldehyde can be easily reduced to the corresponding primary alcohol, 1-(hydroxymethyl)isoquinoline, using standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.[3]

-

Condensation with Nucleophiles: It readily condenses with various nucleophiles. For instance, reaction with thiosemicarbazide yields isoquinoline-1-carboxaldehyde thiosemicarbazones, a class of compounds investigated for their antitumor activity.[7]

Reactivity and Applications Overview

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 5. Isoquinoline.pptx [slideshare.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 4494-18-2 [chemicalbook.com]

- 9. Reissert reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 17. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 18. name-reaction.com [name-reaction.com]

- 19. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

The Versatile Role of Isoquinoline-1-Carbaldehyde in Modern Organic Synthesis: A Technical Guide

Abstract

Isoquinoline-1-carbaldehyde, a seemingly simple heterocyclic aldehyde, stands as a cornerstone in the edifice of modern organic synthesis. Its unique electronic and steric properties, arising from the fusion of a benzene and a pyridine ring with a reactive aldehyde functionality at the C1 position, render it a versatile building block for the construction of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, with a particular focus on its utility in the synthesis of medicinally relevant compounds and natural product analogues. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and showcase its strategic importance in multicomponent reactions and the synthesis of privileged scaffolds for drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this remarkable reagent.

Introduction: The Privileged Isoquinoline Scaffold and the Significance of the 1-Carbaldehyde Moiety

The isoquinoline core is a privileged scaffold in medicinal chemistry, found in a vast array of biologically active alkaloids and synthetic drugs.[1] This heterocyclic framework is associated with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The introduction of a carbaldehyde group at the C1 position of the isoquinoline ring system dramatically enhances its synthetic utility. The aldehyde's electrophilic nature, coupled with the electronic influence of the adjacent nitrogen atom, makes this compound a highly reactive and selective synthon for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide will illuminate the pivotal role of this compound in several key synthetic transformations, demonstrating its power to unlock novel chemical space for the development of new therapeutic agents.

Synthesis of this compound

The accessibility of this compound is a crucial factor in its widespread application. A common and efficient method for its preparation involves the oxidation of 1-methylisoquinoline.

A typical synthetic protocol is as follows:

| Step | Reagent/Condition | Purpose | Typical Yield | Reference |

| 1 | 1-methylisoquinoline, Selenium dioxide (SeO₂) | Oxidation of the methyl group to an aldehyde | 70-80% | [4] |

| 2 | 1,4-dioxane, Reflux | Solvent and reaction temperature | - | [4] |

| 3 | Filtration through diatomaceous earth | Removal of selenium byproduct | - | [4] |

| 4 | Silica gel column chromatography | Purification of the final product | - | [4] |

Experimental Protocol: Synthesis of this compound

-

To a solution of 1-methylisoquinoline (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.1-1.5 eq).

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the precipitated selenium.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound as a solid.

The Reactivity Landscape of this compound

The aldehyde functionality at the C1 position of the isoquinoline nucleus is the focal point of its reactivity. It readily participates in a wide range of classical and modern organic transformations, serving as a versatile handle for molecular elaboration.

Condensation Reactions with Active Methylene Compounds

This compound undergoes Knoevenagel condensation with compounds containing active methylene groups, such as malononitrile and ethyl cyanoacetate, to yield α,β-unsaturated products.[5][6] These reactions are typically catalyzed by a base and provide a straightforward route to functionalized alkenes.

Caption: Knoevenagel condensation of this compound.

Wittig Reaction: A Gateway to Alkenylisoquinolines

The Wittig reaction provides a powerful and reliable method for the synthesis of 1-alkenylisoquinolines from this compound.[7][8] This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent) to form a new carbon-carbon double bond. The stereochemical outcome of the reaction can often be controlled by the choice of the ylide and reaction conditions.[9]

Caption: General scheme of the Wittig reaction with this compound.

Experimental Protocol: Wittig Olefination of this compound

-

Ylide Generation: To a suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium (1.1 eq) dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

-

Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitored by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reductive Amination: Accessing a Diverse Amine Library

Reductive amination is a highly efficient one-pot procedure for the synthesis of secondary and tertiary amines from this compound.[10][11] This reaction involves the initial formation of an imine or iminium ion by reacting the aldehyde with a primary or secondary amine, followed by in situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Caption: Reductive amination of this compound.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the primary or secondary amine (1.0-1.2 eq).

-

Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Multicomponent Reactions: A Paradigm of Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern drug discovery due to their high atom economy and efficiency.[12] this compound is an excellent substrate for several important MCRs.

The Ugi Four-Component Reaction (U-4CR)

While direct examples of this compound in the Ugi reaction are not extensively documented in the initial search, its structural similarity to other aromatic aldehydes suggests its high potential as a viable component. The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[5][13] The resulting products are peptide-like and can be further cyclized to generate diverse heterocyclic scaffolds.[1][14]

Caption: The Ugi four-component reaction featuring this compound.

Applications in Medicinal Chemistry and Natural Product Synthesis

The true value of this compound lies in the biological activity of the molecules it helps to create. Its derivatives have shown significant promise in various therapeutic areas.

Synthesis of Antitumor Agents: Isoquinoline-1-carboxaldehyde Thiosemicarbazones

A significant application of this compound is in the synthesis of thiosemicarbazones, a class of compounds known for their potent antitumor activity.[4] The condensation of this compound with thiosemicarbazide yields the corresponding isoquinoline-1-carboxaldehyde thiosemicarbazone.[15][16] Further substitution on the isoquinoline ring has led to the development of compounds with significant efficacy against leukemia in murine models.[4][17]

| Compound | Substituent | Antitumor Activity (L1210 Leukemia) | Reference |

| 9a | 4-Amino | Optimum % T/C = 177 at 40 mg/kg/day | [4] |

| 9b | 4-(Methylamino) | Optimum % T/C = 177 at 40 mg/kg/day | [4] |

A Key Building Block for Alkaloid Synthesis

This compound serves as a crucial starting material for the synthesis of complex isoquinoline alkaloids.[18][19] For instance, it can be envisioned as a precursor in the synthesis of analogues of cryptolepine, an indoloquinoline alkaloid with potent antimalarial and cytotoxic properties.[13][20] Synthetic strategies could involve the condensation of this compound with an appropriate indole derivative followed by cyclization to construct the core indolo[3,2-b]quinoline scaffold.

Conclusion and Future Perspectives

This compound has firmly established itself as a versatile and indispensable tool in the arsenal of the modern organic chemist. Its ready availability and the predictable reactivity of its aldehyde function have enabled the synthesis of a vast array of complex and biologically significant molecules. From its role in the formation of potent antitumor agents to its potential in the construction of intricate natural product frameworks, the applications of this heterocyclic aldehyde continue to expand.

Future research in this area will likely focus on the development of novel, stereoselective transformations involving this compound, particularly in the context of asymmetric catalysis and the discovery of new multicomponent reactions. As the demand for novel therapeutic agents continues to grow, the strategic use of this compound in diversity-oriented synthesis will undoubtedly play a crucial role in the future of drug discovery.

References

- BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction of 6-Chlorothis compound. BenchChem.

- BenchChem. (2025). Application Notes: Reductive Amination of 6-Chlorothis compound. BenchChem.

- Liu, M. C., Lin, T. S., Penketh, P., & Sartorelli, A. C. (1995). Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 38(21), 4234–4241.

- Liu, M. C., Lin, T. S., Penketh, P., & Sartorelli, A. C. (1995). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. PubMed.

- Name-Reaction.com. (n.d.). Pictet-Spengler Isoquinoline Synthesis.

- Name-Reaction.com. (n.d.). Pictet-Spengler reaction.

- ResearchGate. (n.d.).

- Wright, C. W., Addae-Kyereme, J., Breen, A. G., Brown, J. E., Phillips, R. M., & Scales, S. J. (2001). Synthesis and evaluation of cryptolepine analogues for their potential as new antimalarial agents. PubMed.

- Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.

- Knoevenagel Condens

- Cui, Q., et al. (2020). Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias. Cell Chemical Biology, 27(3), 296-307.e6.

- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.

- ResearchGate. (2025). ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline1-carboxaldehyde Thiosemicarbazone.

- ResearchGate. (2025). Synthesis and Evaluation of Cryptolepine Analogues for Their Potential as New Antimalarial Agents.

- Ugi, I., et al. (2001). The Ugi Multicomponent Reaction. Organic Syntheses.

- NROChemistry. (n.d.). Pictet-Spengler Reaction.

- Parra, R. D., & Schlegel, H. B. (2014). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.

- Li, W., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(9), 3296-3300.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.

- Wikipedia. (n.d.). Pictet–Spengler reaction.